AMD3465 is a non-peptide antagonist of the CXC chemokine receptor 4 (CXCR4) [, , , ]. It is a monocyclam derivative of the bicyclam antagonist AMD3100 (Plerixafor) [, , ], exhibiting higher affinity and potency in inhibiting CXCR4 signaling [].
AMD3465 has been extensively investigated in preclinical research for its potential as an anticancer agent, due to the role of CXCR4 in tumor progression and metastasis [, , , , , , , , , ]. It has also shown promise in research on other diseases such as diabetic retinopathy [], pulmonary granuloma formation [], and acute kidney injury [].
AMD 3465 was developed as part of research focused on HIV entry inhibitors and has been classified as a small molecule antagonist targeting the CXCR4 receptor. Its chemical structure allows it to effectively block the binding of the natural ligand, CXCL12, to CXCR4, thereby inhibiting downstream signaling pathways associated with cell migration and proliferation .
The synthesis of AMD 3465 involves several key steps that utilize cyclam derivatives. The compound is synthesized through a four-step reaction process starting from cyclam, leading to its final form as a quaternary ammonium salt.
Key Parameters:
For radiochemical applications, such as the production of [^18F]AMD3465 for positron emission tomography (PET), the synthesis involves:
AMD 3465 possesses a complex molecular structure characterized by its macrocyclic framework. Its structural formula can be represented as follows:
Structural Features:
The molecular weight of AMD 3465 is approximately 329.47 g/mol, which contributes to its pharmacokinetic properties.
AMD 3465 undergoes various chemical reactions primarily related to its interaction with CXCR4. The key reactions include:
In radiolabeling applications, AMD 3465 can be labeled with isotopes like technetium-99m or copper-64 for imaging purposes, demonstrating stability in biological environments and high affinity for CXCR4 .
The mechanism of action of AMD 3465 centers on its ability to bind competitively to the CXCR4 receptor. By doing so, it effectively blocks the interaction between CXCL12 and CXCR4, leading to:
Studies have shown that AMD 3465 exhibits superior antagonistic activity compared to other known antagonists like AMD3100, with lower IC50 values indicating higher potency in inhibiting CXCL12 binding .
AMD 3465 exhibits several notable physical and chemical properties:
These properties are crucial for its effectiveness as both an imaging agent and a therapeutic compound.
AMD 3465 has diverse applications in both clinical and research settings:
Ongoing research continues to explore the full potential of AMD 3465 in various biomedical fields, particularly concerning its efficacy and safety profiles in clinical settings .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3